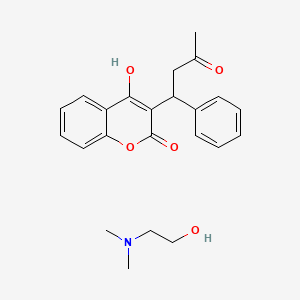

Adoisine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3324-63-8 |

|---|---|

Molecular Formula |

C23H27NO5 |

Molecular Weight |

397.47 |

IUPAC Name |

2-(dimethylamino)ethanol;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |

InChI |

InChI=1S/C19H16O4.C4H11NO/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-5(2)3-4-6/h2-10,15,21H,11H2,1H3;6H,3-4H2,1-2H3 |

InChI Key |

QYSLPQXDWFZZKW-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CN(C)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Warfarin deanol; Adoisine; |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine's role in cellular energy transfer

An In-depth Technical Guide to Adenosine's Role in Cellular Energy Transfer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine is a fundamental nucleoside that plays a critical and multifaceted role in cellular metabolism and signaling.[1] At its core, it is the structural basis for adenosine triphosphate (ATP), the universal molecular currency for intracellular energy transfer.[2][3] The continuous cycle of ATP hydrolysis and synthesis powers a vast array of cellular processes, from muscle contraction to DNA synthesis.[4][5] Beyond this bioenergetic role, adenosine functions as a crucial extracellular signaling molecule, informing cells of metabolic stress and modulating cellular function through a family of G protein-coupled receptors.[1][6] This dual function places adenosine at the nexus of energy homeostasis and physiological regulation. This technical guide provides an in-depth examination of the mechanisms of ATP-mediated energy transfer, the quantitative aspects of cellular energetics, the intricacies of adenosine signaling pathways, and the experimental protocols used to investigate these processes. Understanding these core principles is paramount for drug development efforts targeting metabolic and inflammatory diseases.[7][8]

Introduction: Adenosine and the Central Role of ATP

Adenosine is a purine nucleoside composed of an adenine base attached to a ribose sugar.[9] While integral to the structure of DNA and RNA, its most prominent role in cellular energetics is as a component of Adenosine Triphosphate (ATP).[1] ATP consists of adenosine linked to three sequential phosphate groups.[4] The molecule is often referred to as the "energy currency" of the cell because the chemical energy stored within its high-energy phosphoanhydride bonds can be readily released to fuel a multitude of biological processes.[3][10][11] This energy is harnessed from the breakdown of nutrients through processes like cellular respiration.[9] The cell maintains a high concentration of ATP, ensuring a constant supply of energy for essential functions such as active transport, biosynthesis, and mechanical work.[9][12]

The ATP-ADP Cycle: The Core of Cellular Energy Transfer

The transfer of energy in cells is dominated by the ATP-adenosine diphosphate (ADP) cycle. This cycle involves the continuous breakdown (hydrolysis) of ATP to release energy and the subsequent synthesis of ATP to store energy.

ATP Hydrolysis: Releasing Chemical Energy

When a cell requires energy, ATP is hydrolyzed into ADP and an inorganic phosphate (Pi).[13] This reaction, catalyzed by enzymes called ATPases, involves the breaking of the terminal phosphoanhydride bond.[14] This is a highly exergonic reaction, releasing a significant amount of energy that the cell can couple to endergonic (energy-requiring) processes.[5][12]

Reaction: ATP + H₂O → ADP + Pi + Energy

The inorganic phosphate released can also be transferred to other molecules in a process called phosphorylation, often making them more reactive.[14] This mechanism is fundamental to many enzymatic reactions and signaling cascades.[4]

ATP Synthesis: Recharging the Cellular Battery

The regeneration of ATP from ADP and Pi is an endergonic process that requires energy input.[10] This energy is primarily derived from the catabolism of glucose and other organic molecules.[9] In eukaryotes, there are three main pathways for ATP production:

-

Glycolysis: The initial breakdown of glucose in the cytoplasm, producing a small amount of ATP through substrate-level phosphorylation.[2][15]

-

Citric Acid Cycle & Oxidative Phosphorylation: Occurring in the mitochondria, this is the primary mechanism for ATP synthesis in aerobic organisms.[2][9] The process generates a proton gradient across the inner mitochondrial membrane, which drives the ATP synthase enzyme to produce large quantities of ATP.[9][15] Cellular respiration can generate approximately 30-32 molecules of ATP from a single molecule of glucose.[2][4]

-

Beta-Oxidation: The breakdown of fatty acids, which also generates substrates for the citric acid cycle and oxidative phosphorylation.[4]

On average, an adult human body turns over an amount of ATP equivalent to its own body weight daily, highlighting the immense scale and importance of this energy cycle.[2][14]

Quantitative Cellular Energetics

The energy status of a cell is tightly regulated and can be understood through the concentrations of adenosine nucleotides and the energy released during hydrolysis.

Data Presentation

The following tables summarize key quantitative data regarding cellular adenosine nucleotides and the energetics of ATP hydrolysis.

| Parameter | Typical Concentration / Value | Cell/Tissue Type | Reference |

| Intracellular ATP Concentration | 1–10 mmol/L | General Eukaryotic Cells | |

| Average Intracellular ATP | 4.41 mM | Meta-analysis across life domains | [16] |

| Intracellular ADP Concentration | ~5-180 µM | Varies with metabolic state | [17] |

| ATP/ADP Ratio | ~1000 (in normal state) | General | [18] |

| Table 3.1: Typical Intracellular Adenosine Nucleotide Concentrations. This table presents the generally accepted physiological concentrations of ATP and ADP within cells. The high ATP/ADP ratio is indicative of a high energy charge in a healthy, resting cell. |

| Reaction | Standard Gibbs Free Energy (ΔG°') | Condition | Reference |

| ATP + H₂O → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol) | Standard physiological conditions | [2][4][5][13] |

| ATP + H₂O → ADP + Pi | -14 kcal/mol | Estimated in living cell | [5] |

| ATP + H₂O → AMP + PPi | -45.6 kJ/mol (-10.9 kcal/mol) | Standard physiological conditions | N/A |

| Table 3.2: Energetics of ATP Hydrolysis. This table shows the standard free energy released upon the hydrolysis of ATP. The actual free energy change within a cell can be significantly higher due to the non-standard concentrations of reactants and products. |

Adenosine Signaling: A Link Between Energy Status and Cellular Function

Beyond its intracellular role, adenosine is a critical paracrine signaling molecule that links cellular energy status to physiological responses.[1]

Extracellular Adenosine as a Signaling Molecule

During periods of high metabolic activity, stress, or hypoxia, ATP consumption increases dramatically.[1][19] The resulting ADP and AMP are ultimately catabolized, leading to an increase in intracellular adenosine. This adenosine is then released into the extracellular space through nucleoside transporters.[1] Extracellular adenosine acts as a signal of metabolic stress or cellular damage, modulating the function of nearby cells.[1][19]

Adenosine Receptors and Downstream Pathways

Adenosine exerts its effects by binding to four distinct G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[6][20] These receptors are widely distributed and trigger different intracellular signaling cascades.[6]

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/ₒ).[6][20] Activation of Gᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][20]

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gₛ).[6][20] Activation of Gₛ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[6][20]

The resulting changes in cAMP levels modulate the activity of Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins to alter cellular function.[20] This system is a key regulator of processes like inflammation, neurotransmission, and glucose metabolism.[6][21]

Figure 1: Adenosine Receptor Signaling Pathways. Diagram illustrating how adenosine binding to its four receptor subtypes modulates intracellular cAMP levels through distinct G-proteins, ultimately leading to a cellular response.

Experimental Methodologies

Investigating the role of adenosine in energy transfer and signaling requires robust and quantitative experimental protocols.

Measurement of Intracellular ATP Levels

Accurate quantification of intracellular ATP is essential for assessing cellular viability and metabolic status.[22][23]

This is the most common method due to its high sensitivity and simplicity.[23][24] It relies on the firefly luciferase enzyme, which uses ATP to produce light.[23]

Principle: In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, generating a luminescent signal that is directly proportional to the amount of ATP present.[23]

Methodology:

-

Cell Culture: Plate cells (e.g., 10³-10⁴ cells per well) in a 96-well plate and treat with compounds of interest.

-

Cell Lysis: Add a reagent to lyse the cells and release the intracellular ATP.[25] For adherent cells, this typically involves a 5-minute incubation at room temperature.[25]

-

Luminescence Reaction: Add an ATP detection cocktail containing D-luciferin and luciferase to the cell lysate.[25]

-

Signal Detection: Immediately measure the luminescent signal using a luminometer.[23][25]

-

Quantification: Calculate ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.[25]

Figure 2: Workflow for a Bioluminescence-Based ATP Assay. A simplified flowchart of the key steps involved in quantifying cellular ATP using the firefly luciferase method.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a highly specific and quantitative method for measuring ATP, ADP, and AMP simultaneously.[26][27]

Principle: Cellular extracts are separated by liquid chromatography, and the mass-to-charge ratio of the eluting molecules is determined by a mass spectrometer, allowing for precise identification and quantification.

Methodology:

-

Cell Harvesting: Trypsinize and wash exponentially growing cells. Immediately freeze the cell pellet (e.g., in ethanol with dry ice) to quench metabolic activity.[27]

-

Extraction: Resuspend the pellet in distilled water and use ultrasonic fragmentation to release cellular nucleotides.[27]

-

Separation: Centrifuge the lysate to remove debris. Inject the supernatant into an HPLC system, often using an ion-pairing agent on a reversed-phase column to separate the highly polar ATP, ADP, and AMP.[26]

-

Detection & Quantification: Detect the analytes using mass spectrometry (e.g., positive-ion electrospray ionization).[26] Quantify the amount of each nucleotide by comparing peak areas to those of known standards.[26][27]

-

Normalization: Normalize the final nucleotide amounts to the initial cell number.[27]

Analysis of Adenosine Receptor Signaling

Understanding how compounds interact with adenosine receptors is crucial for drug development.

This assay measures the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a cell membrane preparation expressing the receptor. A non-labeled test compound is added at various concentrations to compete for binding. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) is calculated.[28]

Methodology:

-

Membrane Preparation: Prepare membranes from cells or tissues that express the adenosine receptor subtype of interest.

-

Incubation: Incubate the membranes with a specific radiolabeled adenosine receptor antagonist (e.g., [³H]XAC) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[28]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation.[28]

This functional assay measures a compound's ability to act as an agonist or antagonist at adenosine receptors by quantifying its effect on intracellular cAMP levels.[28]

Principle: A₂ₐ/A₂ₑ receptor agonists increase cAMP, while A₁/A₃ agonists inhibit forskolin-stimulated cAMP production. An antagonist will block these effects.[28]

Methodology:

-

Cell Culture: Use cells expressing the receptor of interest. Pre-incubate the cells with the test antagonist (or vehicle) for 15-30 minutes. Include a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[28]

-

Stimulation: Add an appropriate adenosine receptor agonist. For A₁/A₃ receptors, co-stimulate with forskolin to elevate basal cAMP levels so that inhibition can be measured.[28]

-

Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: Plot cAMP levels versus agonist concentration in the presence and absence of the antagonist. An antagonist will cause a rightward shift in the agonist's dose-response curve.[28]

Figure 3: Workflow for a cAMP Functional Assay. A flowchart showing the main steps to assess the effect of a compound on adenosine receptor-mediated cAMP signaling.

Therapeutic Implications in Drug Development

The central role of adenosine in regulating energy metabolism and inflammation makes its signaling pathways attractive targets for drug development.[6][7] Dysregulation of the adenosine system is implicated in metabolic diseases such as type 2 diabetes and obesity.[6][29]

-

Metabolic Diseases: Adenosine receptors are key regulators of glucose metabolism, insulin sensitivity, and lipid homeostasis.[7][21] For instance, modulating adenosine signaling in the liver, adipose tissue, and muscle can impact hepatic glucose output and lipolysis.[6][21] This has led to computational and preclinical studies aimed at designing novel adenosine receptor ligands for treating metabolic disorders.[7][8]

-

Inflammation and Immunology: The A₂ₐ receptor, in particular, is a well-established suppressor of immune responses.[30] Agonists of this receptor are being explored for treating inflammatory conditions, while antagonists are a major focus in immuno-oncology to enhance anti-tumor immunity.[31]

-

Cardiovascular Applications: Adenosine itself is used clinically as a short-acting drug to terminate certain cardiac arrhythmias and as a diagnostic agent in cardiac stress testing.[32][33]

The development of receptor subtype-selective agonists and antagonists is a key goal, allowing for targeted therapeutic effects while minimizing side effects.[33]

Conclusion

Adenosine is inextricably linked to cellular energy transfer through its role as the backbone of ATP, the cell's primary energy currency. The tightly regulated cycle of ATP hydrolysis and synthesis fuels all life processes. Furthermore, adenosine acts as a critical extracellular signal that reflects the cell's energetic state, modulating a wide range of physiological functions through its specific receptors. The methodologies detailed herein provide the essential tools for researchers to probe these pathways. A deep and integrated understanding of adenosine's dual role in bioenergetics and signaling is fundamental for scientists and professionals aiming to develop novel therapeutics for a host of metabolic, inflammatory, and cardiovascular diseases.

References

- 1. Signaling by adenosine receptors—Homeostatic or allostatic control? | PLOS Biology [journals.plos.org]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 4. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. Computational discovery of natural medicines targeting adenosine receptors for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational discovery of natural medicines targeting adenosine receptors for metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Adenosine Triphosphate (ATP) and Energy Transfer in Cells | Algor Cards [cards.algoreducation.com]

- 12. LabXchange [labxchange.org]

- 13. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 14. savemyexams.com [savemyexams.com]

- 15. What are the mechanisms of ATP synthesis? | AAT Bioquest [aatbio.com]

- 16. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]

- 19. Adenosine, energy metabolism and sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ATP Assays | What is an ATP Assay? [promega.de]

- 24. researchgate.net [researchgate.net]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Adenosine and adenosine receptors in metabolic imbalance-related neurological issues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. NIH researchers show how adenosine receptor is ‘switched on,’ shed light on drug interaction | Drug Discovery News [drugdiscoverynews.com]

- 32. Adenosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 33. nbinno.com [nbinno.com]

The Advent of a Signaling Nucleoside: An In-depth Technical Guide to the Discovery of Adenosine's Role in Cellular Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, the discovery of adenosine as a signaling molecule represents a paradigm shift in our understanding of physiological regulation. Initially recognized for its fundamental role in cellular energy metabolism as a core component of adenosine triphosphate (ATP), the journey of adenosine to its acknowledgment as a potent extracellular signaling molecule is a testament to scientific inquiry and observation. This technical guide delves into the seminal discoveries that unmasked adenosine's signaling capabilities, providing a comprehensive overview of the key experiments, the quantitative data that underpinned these findings, and the intricate signaling pathways it governs. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational science of purinergic signaling and its contemporary relevance.

The story begins in 1929 with the pioneering work of A. N. Drury and Albert Szent-Györgyi at the University of Cambridge.[1][2] Their simple yet elegant experiments, involving the intravenous injection of cardiac tissue extracts into a whole animal, revealed a transient but profound effect on cardiac function—a slowing of the heart rate.[1][3] This observation laid the groundwork for the concept that purines could act as extracellular signaling molecules.[3] It took several decades for the full significance of this discovery to be appreciated, with the formal proposal of "purinergic signaling" by Geoffrey Burnstock in the early 1970s, who identified ATP as a neurotransmitter.[4][5][6] Subsequent research led to the characterization of specific receptors for adenosine, now known as P1 receptors, and the elucidation of their critical roles in a vast array of physiological processes, from cardiovascular regulation to neurotransmission and inflammation.[4][7]

This guide will provide a detailed exploration of the experimental methodologies that were crucial in establishing adenosine as a signaling molecule, present key quantitative data in a structured format for clarity and comparison, and visualize the complex signaling pathways through detailed diagrams.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of adenosine and its analogs with its receptors, as well as the potencies of various antagonists. This data is crucial for understanding the pharmacological profile of adenosine signaling and for the design of therapeutic agents.

Table 1: Agonist Affinity (Ki/KA) and Potency (EC50) at Adenosine Receptors

| Agonist | Receptor Subtype | Ki / KA (nM) | EC50 (nM) | System/Assay |

| Adenosine | A1 | ~70[8] | - | Brain |

| Adenosine | A2A | 1800[9][10] | 85[9][10] | Coronary Vasodilation (Isolated Heart) |

| CGS 21680 | A2A | 27[11] | 1.5[9][10] | Coronary Vasodilation (Isolated Heart) |

| NECA | A2A | - | 27.5[12] | cAMP Flux (HiTSeeker ADORA2A Cell Line) |

| CPA | A1 | 2.3[11] | 130[13] | β-arrestin 2 recruitment |

| NECA | A1 | - | 121[13] | β-arrestin 2 recruitment |

| BAY 60-6583 | A2B | - | 3[11] | - |

Table 2: Antagonist Affinity (Ki) and Potency (IC50) at Adenosine Receptors

| Antagonist | Receptor Subtype | Ki (nM) | IC50 (nM) | System/Assay |

| ZM241385 | A2A | 1.4[11] | - | - |

| Adenosine receptor inhibitor 1 | A2A | 68.5[14] | - | - |

| Adenosine receptor inhibitor 2 | A1 | 52.2[14] | - | - |

| Adenosine receptor inhibitor 2 | A2A | 167[14] | - | - |

| BAY-545 | A2B | 97[14] | 59[14] | Human A2B Receptor |

| PSB-603 | A2B | 0.553[11] | - | - |

| DPCPX | A1 | - | 105[13] | β-arrestin 2 recruitment |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the role of adenosine as a signaling molecule.

The Seminal Experiment of Drury and Szent-Györgyi (1929): Induction of Heart Block

This protocol is a reconstruction based on the principles of their original work, which demonstrated the profound cardiovascular effects of an "adenine compound" extracted from cardiac tissue.

Objective: To demonstrate the effect of cardiac extracts containing adenosine on heart rate and atrioventricular conduction.

Materials:

-

Whole animal model (e.g., anesthetized cat or dog, as used in early studies).

-

Cardiac tissue (e.g., bovine or porcine heart).

-

Physiological saline solution.

-

Mortar and pestle or tissue homogenizer.

-

Centrifuge.

-

Syringes and needles for intravenous injection.

-

Electrocardiogram (ECG) recording apparatus.

Procedure:

-

Preparation of Cardiac Extract:

-

Excise a fresh heart from the source animal and place it in ice-cold physiological saline.

-

Mince a portion of the ventricular muscle tissue.

-

Homogenize the minced tissue in a mortar and pestle or with a mechanical homogenizer with a small volume of saline.

-

Centrifuge the homogenate at a low speed to pellet cellular debris.

-

Collect the supernatant, which contains the soluble cardiac metabolites, including adenosine.

-

-

Animal Preparation:

-

Anesthetize the experimental animal according to approved ethical protocols.

-

Surgically expose a suitable vein (e.g., femoral vein) for intravenous injection.

-

Attach ECG electrodes to the animal to continuously monitor heart rate and rhythm.

-

-

Experimental Procedure:

-

Record a stable baseline ECG for a sufficient period.

-

Inject a small volume (e.g., 1-2 mL) of the prepared cardiac extract intravenously.

-

Continuously record the ECG during and after the injection.

-

Observe for changes in heart rate (bradycardia) and atrioventricular conduction (heart block).

-

-

Data Analysis:

-

Compare the pre-injection ECG with the post-injection ECG.

-

Quantify the change in heart rate and the duration of any observed heart block.

-

Isolated Langendorff Heart Preparation for Studying Coronary Vasodilation

This ex vivo technique allows for the study of cardiac function and coronary blood flow in an isolated heart, free from systemic influences.[15][16]

Objective: To measure the dose-dependent effect of adenosine on coronary blood flow.

Materials:

-

Langendorff perfusion system (including a reservoir for perfusion buffer, a pump, a heating coil, and a bubble trap).

-

Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O2 / 5% CO2).

-

Animal model (e.g., rat, guinea pig, or rabbit).[17]

-

Surgical instruments for heart excision.

-

Aortic cannula.

-

Flow probe or system to measure coronary effluent.

-

Pressure transducer and intraventricular balloon (for measuring cardiac contractile function).

-

Data acquisition system.

Procedure:

-

Heart Excision and Cannulation:

-

Anesthetize the animal and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold perfusion buffer.

-

Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.[17]

-

Secure the aorta to the cannula with a ligature.

-

-

Perfusion and Stabilization:

-

Initiate retrograde perfusion of the heart with the oxygenated buffer at a constant pressure or flow.[15] The perfusion pressure forces the aortic valve closed, directing the perfusate into the coronary arteries.

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes), during which it should establish a regular beat.

-

-

Experimental Protocol:

-

Record baseline coronary flow and other cardiac parameters.

-

Administer increasing concentrations of adenosine into the perfusion line just before the heart.

-

Record the steady-state coronary flow at each adenosine concentration.

-

-

Data Analysis:

-

Calculate the percentage increase in coronary flow from baseline for each adenosine concentration.

-

Plot the dose-response curve and determine the EC50 value for adenosine-induced vasodilation.

-

Radioligand Binding Assay for Adenosine Receptors

This in vitro technique is used to determine the affinity of ligands (agonists or antagonists) for a specific receptor subtype.[18][19]

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).[20]

-

Unlabeled test compound (competitor).

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound to the tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Add the cell membrane preparation to each tube.

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This cell-based assay measures the functional consequence of adenosine receptor activation, specifically the modulation of intracellular cyclic AMP (cAMP) levels.[21][22]

Objective: To determine if an adenosine receptor agonist stimulates (via Gs) or inhibits (via Gi) adenylyl cyclase activity.

Materials:

-

Cultured cells expressing the adenosine receptor of interest.

-

Adenosine receptor agonist.

-

Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

For Gi-coupled receptors, stimulate the cells with forskolin to induce a baseline level of cAMP.

-

Add the adenosine receptor agonist at various concentrations.

-

-

Cell Lysis and cAMP Measurement:

-

After a specified incubation period, lyse the cells to release the intracellular cAMP.

-

Perform the cAMP measurement according to the instructions of the chosen assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) of the agonist.

-

Visualization of Adenosine Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways of adenosine and a typical experimental workflow for its study.

Caption: Adenosine receptor signaling pathways.

Caption: General experimental workflow for studying adenosine's effects.

Conclusion

The discovery of adenosine as a signaling molecule has opened up a vast and complex field of research with profound implications for human health and disease. From the initial serendipitous observations of Drury and Szent-Györgyi to the detailed molecular characterization of its receptors and signaling pathways, our understanding of purinergic signaling continues to evolve. This technical guide has provided a comprehensive overview of the foundational discoveries, the experimental methodologies that enabled them, and the quantitative data that solidified our knowledge. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the underlying experimental principles is invaluable for the continued exploration of adenosine-targeted therapeutics. The intricate and ubiquitous nature of adenosine signaling ensures that it will remain a fertile ground for discovery and innovation for years to come.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. droracle.ai [droracle.ai]

- 3. ahajournals.org [ahajournals.org]

- 4. GPCR Signaling Assays [worldwide.promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Imaging Techniques for the Assessment of Coronary Flow Reserve | ECR Journal [ecrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. A2A-adenosine receptor reserve for coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. innoprot.com [innoprot.com]

- 13. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Langendorff heart - Wikipedia [en.wikipedia.org]

- 16. ijbcp.com [ijbcp.com]

- 17. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

A Preliminary Investigation of Adenosine Receptor Subtypes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological and pathophysiological processes by activating these G protein-coupled receptors (GPCRs). Understanding the distinct pharmacology, signaling pathways, and experimental methodologies associated with each subtype is paramount for the development of novel therapeutics targeting a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.

Classification and Characteristics of Adenosine Receptor Subtypes

Adenosine receptors are classified into four subtypes, each with distinct tissue distribution, ligand affinity, and signaling mechanisms. A summary of their key characteristics is presented below.

| Receptor Subtype | Primary G Protein Coupling | Effector Enzyme Modulation | Second Messenger | Affinity for Adenosine |

| A₁ | Gαi/o | Inhibits Adenylyl Cyclase; Activates Phospholipase C | ↓ cAMP; ↑ IP₃, DAG | High |

| A₂A | Gαs/olf | Activates Adenylyl Cyclase | ↑ cAMP | High |

| A₂B | Gαs/q | Activates Adenylyl Cyclase; Activates Phospholipase C | ↑ cAMP; ↑ IP₃, DAG | Low |

| A₃ | Gαi/q | Inhibits Adenylyl Cyclase; Activates Phospholipase C | ↓ cAMP; ↑ IP₃, DAG | High |

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by agonists initiates a cascade of intracellular events that ultimately lead to a physiological response. While the primary G protein coupling dictates the initial signaling event, the downstream pathways are complex and can involve multiple effectors.

A₁ Adenosine Receptor Signaling

Activation of the A₁ receptor, primarily coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[1][2] Additionally, A₁ receptor stimulation can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] This can trigger the release of intracellular calcium and the activation of protein kinase C (PKC).[3] Downstream of these initial events, the A₁ receptor can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[3][4][5]

A₂A Adenosine Receptor Signaling

The A₂A receptor is coupled to Gαs/olf proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6][7] This elevation in cAMP activates PKA, which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[8][9][10] The A₂A receptor-mediated signaling can also influence MAPK pathways.[6]

A₂B Adenosine Receptor Signaling

The A₂B receptor is unique in its ability to couple to both Gαs and Gαq proteins.[11] Coupling to Gαs leads to the activation of adenylyl cyclase and increased cAMP production.[11] Coupling to Gαq activates PLC, resulting in the generation of IP₃ and DAG, which subsequently increase intracellular calcium and activate PKC.[11] This dual coupling allows the A₂B receptor to mediate a diverse range of cellular responses.

A₃ Adenosine Receptor Signaling

Similar to the A₁ receptor, the A₃ receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12] It can also couple to Gαq, activating the PLC pathway.[12] Furthermore, A₃ receptor activation has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[13][14][15][16]

Quantitative Data for Adenosine Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of selected agonists and antagonists for each human adenosine receptor subtype. These values are essential for comparing the selectivity and potency of different compounds.

A₁ Receptor Ligands

| Compound | Type | Ki (nM) | EC₅₀/IC₅₀ (nM) |

| Adenosine | Agonist | ~1-10 | ~10-100 |

| CPA (N⁶-Cyclopentyladenosine) | Agonist | ~1-5 | ~10-50 |

| R-PIA (R-N⁶-Phenylisopropyladenosine) | Agonist | ~1-10 | ~20-100 |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Antagonist | ~0.5-2[17] | ~1-10 |

| CPT (8-Cyclopentyltheophylline) | Antagonist | ~5-20 | ~50-200 |

A₂A Receptor Ligands

| Compound | Type | Ki (nM) | EC₅₀/IC₅₀ (nM) |

| CGS 21680 | Agonist | ~15-30[18] | ~20-100 |

| NECA (5'-N-Ethylcarboxamidoadenosine) | Agonist | ~10-20 | ~5-20 |

| Regadenoson | Agonist | ~1.3 | ~6.7 |

| ZM 241385 | Antagonist | ~0.5-2[19] | ~1-10 |

| Istradefylline (KW-6002) | Antagonist | ~2.2[18] | ~5-20 |

A₂B Receptor Ligands

| Compound | Type | Ki (nM) | EC₅₀/IC₅₀ (nM) |

| NECA | Agonist | ~2,500[11] | ~2,500[11] |

| BAY 60-6583 | Agonist | ~50 | ~3[20] |

| PSB 603 | Antagonist | ~55 | ~50-100 |

| MRS 1754 | Antagonist | ~30-100 | ~100-500 |

| CVT-6883 | Antagonist | 22[21] | ~321-349[21] |

A₃ Receptor Ligands

| Compound | Type | Ki (nM) | EC₅₀/IC₅₀ (nM) |

| IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) | Agonist | ~1-2 | ~10-50 |

| Cl-IB-MECA (2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide) | Agonist | ~0.3-1 | ~2-10[22] |

| Namodenoson (CF102) | Agonist | ~0.7 | ~15 |

| MRS 1220 | Antagonist | ~0.65-1.5[23] | ~1.7-10[23] |

| MRE 3008F20 | Antagonist | ~1-5 | ~10-50 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of adenosine receptor subtypes and their ligands.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a ligand for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by a non-labeled test compound.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radioligand (e.g., [³H]CGS 21680 for A₂A).

-

Test compounds (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger for A₂A and A₂B receptors (stimulation) and A₁ and A₃ receptors (inhibition).

Objective: To quantify changes in intracellular cAMP levels in response to ligand binding.

Materials:

-

Whole cells expressing the adenosine receptor subtype of interest.

-

Test compounds (agonists and/or antagonists).

-

Forskolin (to stimulate cAMP production for studying inhibitory effects on A₁/A₃ receptors).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

For antagonist testing, pre-incubate the cells with the antagonist.

-

Add the agonist (or forskolin for A₁/A₃ inhibition assays) to the cells.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Experimental Workflow

The characterization of a novel compound targeting an adenosine receptor typically follows a logical progression of experiments.

This preliminary guide serves as a foundational resource for researchers embarking on the investigation of adenosine receptor subtypes. The provided data, protocols, and visualizations offer a framework for designing and interpreting experiments aimed at elucidating the complex roles of these receptors in health and disease, and for the discovery and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A(1) adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine 2A receptor contributes to the facilitation of post-infectious irritable bowel syndrome by γδ T cells via the PKA/CREB/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Essential Role of Angiogenesis in Adenosine 2A Receptor Deficiency-mediated Impairment of Wound Healing Involving c-Ski via the ERK/CREB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The A3 Adenosine Receptor Agonist CF502 Inhibits the PI3K, PKB/Akt and NF-κB Signaling Pathway in Synoviocytes from Rheumatoid Arthritis Patients and in Adjuvant Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to adenosine's role in cardiovascular physiology

An In-depth Technical Guide to Adenosine's Role in Cardiovascular Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is an endogenous purine nucleoside that plays a critical role in cardiovascular homeostasis and disease.[1] Under physiological conditions, it is present at low concentrations, but its levels rise significantly in response to metabolic stress, such as hypoxia and ischemia.[1][2] Adenosine exerts its diverse effects by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are widely distributed throughout the cardiovascular system, including in cardiomyocytes, vascular smooth muscle cells, endothelial cells, and inflammatory cells.[3][4] This guide provides a comprehensive technical overview of adenosine's functions in the cardiovascular system, with a focus on its receptor pharmacology, signaling pathways, and the experimental methodologies used to elucidate its roles.

Core Functions of Adenosine in the Cardiovascular System:

-

Vasodilation: Adenosine is a potent vasodilator, particularly in the coronary circulation, helping to match blood flow to the metabolic demands of the heart.[1][5]

-

Cardiac Electrophysiology: It has significant effects on heart rate and atrioventricular (AV) node conduction, making it a therapeutic agent for certain arrhythmias.[5][6]

-

Cardioprotection: Adenosine is a key mediator of ischemic preconditioning, protecting the myocardium from ischemia-reperfusion injury.[7]

-

Anti-inflammatory Effects: It can modulate inflammatory responses in the cardiovascular system.

Adenosine Receptor Pharmacology

The physiological and pathological effects of adenosine are mediated by its four receptor subtypes, which differ in their affinity for adenosine, G protein coupling, and downstream signaling pathways.

Quantitative Data on Adenosine Receptor Agonists

The following table summarizes the potency (EC₅₀) of various adenosine receptor agonists in inducing a functional response, providing a basis for their use in experimental and therapeutic contexts.

| Agonist | Receptor Selectivity | EC₅₀ (M) | Tissue/Assay | Reference |

| NECA | Non-selective | 2.75 x 10⁻⁸ | HiTSeeker ADORA2A Cell Line (cAMP Flux) | [8] |

| CGS-21680 | A₂ₐ selective | ~10⁻⁶ | sEH⁻/⁻ mouse aorta (relaxation) | [9] |

| CPA | A₁ selective | >10⁻⁶ | Porcine coronary artery (relaxation) | [10] |

| 2-Chloroadenosine | Non-selective | <10⁻⁶ | Porcine coronary artery (relaxation) | [10] |

Signaling Pathways

Adenosine receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades.

A₁ Adenosine Receptor (A₁R) Signaling

A₁ receptors are typically coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway antagonizes the effects of catecholamines, which act via Gₛ-coupled receptors to increase cAMP.[2]

Caption: A₁ Receptor Signaling Pathway in Cardiomyocytes.

A₂ₐ Adenosine Receptor (A₂ₐR) Signaling in Vasodilation

A₂ₐ receptors are primarily coupled to Gₛ proteins, which activate adenylyl cyclase, leading to an increase in cAMP production.[11][12] In vascular smooth muscle cells, this rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens potassium channels, leading to hyperpolarization and vasodilation.[1][5] In endothelial cells, A₂ₐR activation can also stimulate the production of nitric oxide (NO).[13]

Caption: A₂ₐ Receptor-Mediated Vasodilation Pathway.

Experimental Protocols

Langendorff Isolated Heart Preparation

This ex vivo technique allows for the study of cardiac function in the absence of systemic neuronal and hormonal influences.[14][15]

Methodology:

-

Animal Preparation: Mice or rats are anesthetized, and a thoracotomy is performed. The heart is rapidly excised and placed in ice-cold heparinized Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).[16]

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP). Coronary flow is measured using an ultrasonic flow probe.[16]

-

Experimental Intervention: After a stabilization period, adenosine or its analogs are infused into the aortic cannula at varying concentrations.[16]

-

Data Acquisition: Hemodynamic parameters (LVDP, heart rate, coronary flow) are continuously recorded.

Caption: Workflow for Langendorff Isolated Heart Experiments.

Isolated Aortic Ring Vasodilation Assay

This in vitro method is used to assess the direct effects of vasoactive substances on vascular smooth muscle tone.[17][18]

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from an anesthetized rat, cleaned of connective tissue, and cut into 3-4 mm rings.[16][17] The endothelium can be mechanically removed if required.[17]

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.[17]

-

Equilibration and Pre-contraction: The rings are equilibrated under a resting tension (e.g., 1.5 g) and then pre-contracted with an agonist such as norepinephrine.[17]

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of adenosine or its analogs are added to the organ bath.

-

Measurement: Changes in isometric tension are recorded to quantify the extent of vasodilation.

Measurement of Intracellular cAMP Levels

Methodology:

-

Cell Culture and Stimulation: Cardiac cells (e.g., neonatal rat ventricular myocytes) are cultured and then stimulated with adenosine or other agonists for a defined period.[19]

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Quantification: Intracellular cAMP levels are measured using competitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.[8] Alternatively, real-time measurements in living cells can be performed using genetically encoded FRET-based cAMP sensors.[19][20]

Western Blot Analysis of Signaling Proteins

Methodology:

-

Sample Preparation: Protein lysates are prepared from cardiac tissue or cells that have been subjected to experimental treatments.[21][22]

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).[22]

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., an adenosine receptor subtype or a downstream signaling molecule), followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[22]

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and quantified by densitometry.[24]

Conclusion

Adenosine is a multifaceted signaling molecule with profound effects on the cardiovascular system. Its actions are intricately regulated by the differential expression and signaling of its four receptor subtypes. A thorough understanding of adenosine's physiology, pharmacology, and the experimental techniques used to study it is crucial for the development of novel therapeutic strategies targeting the adenosinergic system for the treatment of cardiovascular diseases. This guide provides a foundational technical overview to aid researchers, scientists, and drug development professionals in this endeavor.

References

- 1. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Adenosine A2A receptor modulates vascular response in soluble epoxide hydrolase-null mice through CYP-epoxygenases and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of adenosine analogues on tension and cytosolic Ca2+ in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The cellular mechanisms by which adenosine evokes release of nitric oxide from rat aortic endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Langendorff heart - Wikipedia [en.wikipedia.org]

- 15. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. JCI - Cardiac myocyte–secreted cAMP exerts paracrine action via adenosine receptor activation [jci.org]

- 20. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. bio-rad.com [bio-rad.com]

The Dawn of a New Messenger: Foundational Research on Purinergic Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The recognition of adenosine triphosphate (ATP) as an extracellular signaling molecule, a concept initially met with skepticism, has blossomed into the vast and intricate field of purinergic signaling. This guide delves into the foundational research that laid the groundwork for our current understanding of this ubiquitous signaling system, providing an in-depth look at the core discoveries, the experimental methodologies that enabled them, and the quantitative data that solidified the purinergic hypothesis. The pioneering work of Geoffrey Burnstock and his contemporaries transformed our understanding of cellular communication, revealing a new class of neurotransmitters and signaling pathways with profound implications for physiology and pharmacology.[1][2][3]

The Genesis of the Purinergic Hypothesis

The story of purinergic signaling begins not with ATP as a neurotransmitter, but with early observations of the physiological effects of purine compounds. In 1929, Drury and Szent-Györgyi first described the potent actions of adenine compounds on the heart and blood vessels, laying the earliest foundation for the field.[1] However, it was the seminal work of Geoffrey Burnstock in the 1970s that truly established the concept of "purinergic neurotransmission".[2] Burnstock's research on non-adrenergic, non-cholinergic (NANC) nerves in the gut and bladder provided compelling evidence that ATP was the principal neurotransmitter in these systems.[1] This revolutionary idea, initially met with resistance, was eventually validated by the cloning and characterization of purinergic receptors in the early 1990s, a turning point that led to the widespread acceptance and rapid expansion of the field.[3][4][5]

Core Signaling Pathways: An Overview

Purinergic signaling is mediated by a diverse family of receptors that are broadly classified into two main types: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. The P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.

P1 (Adenosine) Receptors

P1 receptors are G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. There are four subtypes of P1 receptors: A1, A2A, A2B, and A3.

P2X Receptors

P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (primarily Na⁺ and Ca²⁺) and the efflux of K⁺. This rapid influx of ions leads to membrane depolarization and the initiation of downstream signaling events. There are seven subtypes of P2X receptors (P2X1-7).

P2Y Receptors

P2Y receptors are a family of eight GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP. Upon activation, they couple to various G proteins to initiate intracellular signaling cascades, most commonly involving phospholipase C (PLC) and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Key Experimental Protocols

The foundational discoveries in purinergic signaling were underpinned by a series of innovative experimental techniques. Below are detailed methodologies for some of the key experiments.

Measurement of ATP Release

One of the central tenets of the purinergic hypothesis was demonstrating the release of ATP from nerve terminals upon stimulation.

Luciferin-Luciferase Bioluminescence Assay: This remains a widely used and highly sensitive method for detecting ATP.

-

Principle: The enzyme luciferase, in the presence of its substrate luciferin and ATP, produces light. The amount of light emitted is directly proportional to the ATP concentration.

-

Protocol:

-

Prepare a luciferin-luciferase reagent solution containing D-luciferin and luciferase enzyme in a suitable buffer.

-

Collect the perfusate or superfusate from the stimulated tissue or cell culture.

-

Add the collected sample to the luciferin-luciferase reagent.

-

Immediately measure the light output using a luminometer.

-

Quantify the ATP concentration by comparing the sample's light output to a standard curve generated with known ATP concentrations.

-

Experimental Workflow for ATP Release Measurement:

Functional Assays in Smooth Muscle

The physiological effects of purinergic signaling were extensively studied in smooth muscle preparations, particularly the guinea-pig taenia coli and urinary bladder.

Isolated Organ Bath experiments: This technique was crucial for characterizing the contractile and relaxant responses to nerve stimulation and exogenously applied purines.

-

Protocol:

-

Dissect the desired smooth muscle tissue (e.g., guinea-pig taenia coli) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Stimulate the intrinsic nerves using electrical field stimulation (EFS) with platinum electrodes.

-

Record the resulting contraction or relaxation.

-

To identify the neurotransmitter, apply agonists and antagonists of various receptors and observe their effects on the nerve-stimulation-induced response and on the response to exogenously applied ATP.

-

Radioligand Binding Assays

The identification and characterization of purinergic receptors were greatly advanced by the development of radioligand binding assays.

-

Principle: A radiolabeled ligand (agonist or antagonist) with high affinity and specificity for a particular receptor subtype is incubated with a tissue membrane preparation. The amount of radioactivity bound to the membranes is a measure of the number of receptors.

-

Protocol:

-

Prepare a membrane fraction from a tissue known to express the receptor of interest.

-

Incubate the membranes with a specific concentration of the radioligand in a suitable buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from early studies that were instrumental in characterizing purinergic receptors.

Table 1: Pharmacological Profile of P1 (Adenosine) Receptor Subtypes

| Receptor Subtype | Agonist Potency Order | Antagonist Affinity (Ki) | G-protein Coupling |

| A1 | R-PIA > NECA > S-PIA | XAC (~1 nM) | Gi/o |

| A2A | NECA > CGS21680 > Adenosine | ZM241385 (~0.5 nM) | Gs |

| A2B | NECA ≈ Adenosine | Allantoxazine (~30 nM) | Gs |

| A3 | IB-MECA > Cl-IB-MECA | MRS1220 (~0.6 nM) | Gi/o |

Table 2: Pharmacological Profile of P2X Receptor Subtypes

| Receptor Subtype | Agonist Potency Order | Antagonist Sensitivity | Ion Permeability |

| P2X1 | α,β-meATP > ATP | Suramin, PPADS | Na⁺, Ca²⁺ |

| P2X2 | ATP > 2-MeSATP | Suramin, PPADS | Na⁺, Ca²⁺ |

| P2X3 | α,β-meATP > ATP | A-317491 | Na⁺, Ca²⁺ |

| P2X4 | ATP | Insensitive to Suramin, PPADS | Na⁺, Ca²⁺ |

| P2X7 | BzATP > ATP | A-438079 | Na⁺, Ca²⁺, large cations |

Table 3: Pharmacological Profile of P2Y Receptor Subtypes

| Receptor Subtype | Agonist Potency Order | Antagonist | G-protein Coupling |

| P2Y1 | ADP > ATP | MRS2179 | Gq |

| P2Y2 | UTP ≈ ATP | Suramin | Gq |

| P2Y4 | UTP | PPADS | Gq/i |

| P2Y6 | UDP | MRS2578 | Gq |

| P2Y11 | ATPγS > ATP | NF157 | Gs/q |

| P2Y12 | ADP | Cangrelor, Clopidogrel | Gi |

| P2Y13 | ADP | MRS2211 | Gi |

| P2Y14 | UDP-glucose | PPTN | Gi |

Conclusion

The foundational research on purinergic signaling represents a paradigm shift in our understanding of cellular communication. The journey from the initial, controversial proposal of ATP as a neurotransmitter to the detailed characterization of a complex family of receptors and signaling pathways is a testament to the power of rigorous scientific inquiry. The experimental methodologies developed and refined during this period not only validated the purinergic hypothesis but also provided the tools for the continued exploration of this fascinating field. For researchers, scientists, and drug development professionals, a deep understanding of these foundational principles is essential for appreciating the current landscape of purinergic signaling research and for harnessing its therapeutic potential.

References

- 1. International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors: From Molecular Mechanisms and Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Introduction and perspective, historical note [frontiersin.org]

Adenosine as a Building Block for Nucleic Acids: A Technical Guide

Introduction

Adenosine, a fundamental purine nucleoside, is a cornerstone of life, playing indispensable roles in genetics, metabolism, and cellular signaling.[1] Composed of an adenine base attached to a ribose sugar, it serves as one of the four essential building blocks for the synthesis of ribonucleic acid (RNA).[1] Its deoxy-derivative, deoxyadenosine, is a critical component of deoxyribonucleic acid (DNA).[1] Beyond its structural role in nucleic acids, adenosine is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell, and is involved in numerous biochemical pathways.[2][3] This technical guide provides an in-depth exploration of adenosine's function as a nucleic acid precursor, detailing the biochemical mechanisms of its incorporation, quantitative data on these processes, and relevant experimental protocols for researchers, scientists, and drug development professionals.

From Adenosine to Activated Precursor: The Role of ATP

In its free form, adenosine is not directly incorporated into nucleic acids. It must first be converted into its triphosphate form, either adenosine triphosphate (ATP) for RNA synthesis or deoxyadenosine triphosphate (dATP) for DNA synthesis. This phosphorylation process is critical as the hydrolysis of the high-energy pyrophosphate bond provides the necessary energy to drive the formation of the phosphodiester backbone of the growing nucleic acid chain.[4][5] ATP is central to cellular metabolism, serving not only as a precursor for RNA but also as the primary molecule for transferring chemical energy between reactions.[6]

The Mechanism of Incorporation: Phosphodiester Bond Formation

The core of nucleic acid synthesis is the formation of a phosphodiester bond, a covalent linkage that creates the sugar-phosphate backbone of DNA and RNA.[4][5] This reaction is catalyzed by DNA or RNA polymerases. The process involves a nucleophilic attack by the 3'-hydroxyl group of the growing nucleic acid chain on the alpha-phosphate of an incoming nucleoside triphosphate (dATP for DNA, ATP for RNA).[5][7] This reaction results in the formation of a new phosphodiester bond and the release of a pyrophosphate (PPi) molecule.[8] The subsequent hydrolysis of pyrophosphate into two inorganic phosphate molecules is a highly exergonic reaction that drives the overall polymerization process forward, making the reverse reaction highly unfavorable.[7]

Quantitative Data

The efficiency and fidelity of adenosine incorporation are governed by specific kinetic and thermodynamic parameters.

Table 1: Kinetic Parameters for dATP Incorporation by DNA Polymerases

This table presents steady-state kinetic parameters for the incorporation of dATP opposite its complementary base, thymine (T). The specificity constant (kpol/Kd,app or kcat/KM) reflects the catalytic efficiency of the enzyme.

| DNA Polymerase | kpol (s⁻¹) or kcat (s⁻¹) | Kd,app (µM) or KM (µM) | Catalytic Efficiency (µM⁻¹s⁻¹) | Reference |

| T7 DNA Polymerase E514Cou | 210 ± 15 | 15.5 ± 2 | 13.5 ± 2 | [9] |

| Human DNA Polymerase η | - | - | 0.18 | [10] |

| DNA Polymerase β (WT) | 42.9 ± 0.6 | 6.8 ± 0.5 | 6.3 | [3] |

| DNA Polymerase β (I260Q) | 43.6 ± 1.4 | 7.1 ± 1.2 | 6.1 | [3] |

Table 2: Thermodynamic Parameters of Phosphodiester Bond Formation

The formation of a phosphodiester bond is an endergonic process that is coupled with the highly exergonic hydrolysis of ATP to drive the overall reaction.

| Reaction | Standard Free Energy (ΔG°') | Condition | Reference |

| Hydrolysis of a DNA phosphodiester bond | -5.3 kcal·mol⁻¹ | 25 °C, pH 7 | [11] |

| DNA Ligation (Phosphodiester bond formation + ATP hydrolysis) | -6.3 kcal·mol⁻¹ | 25 °C, pH 7 | [11] |

| Polynucleotide formation from triphosphates | ~ -1 kcal·mol⁻¹ | - | [12] |

| Addition of a correct deoxyadenosine opposite thymine | -0.7 kcal·mol⁻¹ | - | [13] |

Table 3: Typical Intracellular ATP Concentrations

The concentration of ATP within cells is maintained at high levels to ensure a ready supply for energy-requiring processes, including nucleic acid synthesis.

| Cell/Tissue Type | ATP Concentration (mM) | Reference |

| General Mammalian Cells | 1 - 10 | [14][15] |

| Eukaryotic Cells (Physiological Range) | 2 - 8 | [16] |

| HeLa Cells (Cytoplasm) | ~2.5 - 5 | [17] |

| HeLa Cells (Mitochondria) | ~1 - 4 | [17] |

| Bacterial Cells (Culturable) | ~0.056 | [18] |

| Bacterial Cells (VBNC*) | ~0.016 | [18] |

| VBNC: Viable but nonculturable state |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Adenosine-Containing Oligonucleotide

This protocol outlines the standard phosphoramidite method for automated solid-phase DNA synthesis.[19] The process is cyclical, with each cycle adding one nucleotide.[20]

1. Preparation:

-

Support: Start with a solid support, typically controlled pore glass (CPG), with the first nucleoside (e.g., deoxyadenosine) already attached at the 3' end.[]

-

Reagents: Prepare anhydrous acetonitrile, phosphoramidites for A, C, G, and T (with protecting groups), an activator (e.g., tetrazole), a capping solution (acetic anhydride and N-methylimidazole), and an oxidizing agent (iodine solution).[2][22]

2. Synthesis Cycle:

-

Step A: Detritylation (Deblocking):

-

Remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.

-

This exposes the 5'-OH group for the next reaction.

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[23]

-

-

Step B: Coupling:

-

Activate the incoming deoxyadenosine phosphoramidite by mixing it with the activator.

-

Introduce the activated phosphoramidite to the solid support. The exposed 5'-OH group of the growing chain attacks the activated phosphorus, forming a phosphite triester linkage.[2] This step is rapid, typically taking about 30 seconds for standard bases.[2]

-

-

Step C: Capping:

-

Step D: Oxidation:

-

The newly formed phosphite triester is unstable and must be oxidized to a stable pentavalent phosphate triester.

-

Treat the support with the iodine solution in the presence of water and a weak base.[2]

-

3. Iteration:

-

Repeat the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each subsequent nucleotide until the desired sequence is assembled.[23]

4. Cleavage and Deprotection:

-

Once synthesis is complete, cleave the oligonucleotide chain from the solid support using a strong base, such as concentrated ammonium hydroxide.[24][25]

-

Heat the solution to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[25]

-

Purify the final oligonucleotide product using methods like HPLC or polyacrylamide gel electrophoresis (PAGE).[19]

Protocol 2: Primer Extension Assay for DNA Polymerase Kinetics

This assay is used to determine the steady-state kinetic parameters (kcat and KM) for the incorporation of a single nucleotide (e.g., dATP) by a DNA polymerase.[10]

1. Materials:

-

Purified DNA polymerase.

-

DNA template-primer duplex: A longer template strand and a shorter primer strand (often 5'-radiolabeled with ³²P or fluorescently labeled) designed to anneal, leaving a specific template base (e.g., Thymine) exposed for incorporation.[10][26]

-

Varying concentrations of the dNTP of interest (e.g., dATP).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.).

-

Quench solution (e.g., formamide with EDTA and loading dye).

-

Denaturing polyacrylamide gel.

2. Experimental Procedure:

-

Reaction Setup:

-

Initiation and Quenching:

-

Pre-incubate the enzyme and template-primer mix at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a specific concentration of dATP. Start a timer simultaneously.

-

Allow the reaction to proceed for a defined time (e.g., 5 minutes). The time should be optimized to ensure the reaction is in the linear range (less than 20% of the primer is extended) to maintain steady-state conditions.[10]

-

Stop the reaction by adding the quench solution.[27]

-

-

Analysis:

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the unextended and extended primers.

-

Calculate the initial velocity (V₀) of the reaction at each dATP concentration as the percentage of product formed per unit time.

-

Plot V₀ against the dATP concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and KM.[10]

-

Calculate kcat from Vmax (kcat = Vmax / [Enzyme]).

-

Protocol 3: Quantification of Adenosine in Biological Samples by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for quantifying nucleosides like adenosine in complex matrices such as plasma or tissue extracts.[29][30]

1. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

To prevent ex vivo adenosine metabolism, especially in blood samples, collection into a "STOP solution" containing inhibitors of adenosine deaminase and kinases is critical.[29]

-

To 50 µL of the sample, add 150 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine).[29] The internal standard is crucial for accurate quantification.[31]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.[29]

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

2. LC-MS/MS Analysis:

-

Chromatography:

-

Inject the prepared sample (e.g., 10 µL) into the HPLC system.

-

Separate the analytes on a suitable column, such as a C18 column for nucleosides or a HILIC column for more polar nucleotides.[30][32]

-

Use an appropriate mobile phase gradient (e.g., water with ammonium acetate and formic acid as mobile phase A, and acetonitrile or methanol as mobile phase B) to elute adenosine and separate it from other matrix components.[33]

-

-

Mass Spectrometry:

-